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Introduction
Osimertinib, marketed under the brand name Tagrisso, is a third-generation epidermal growth

factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It represents a significant

advancement in the targeted therapy of non-small cell lung cancer (NSCLC), particularly in

patients with specific mutations in the EGFR gene.[1][2] Developed by AstraZeneca,

osimertinib was designed to overcome the resistance to earlier-generation EGFR-TKIs, which

is often mediated by the T790M "gatekeeper" mutation.[1][3] This guide provides a

comprehensive overview of the chemical structure, properties, mechanism of action, and

relevant experimental protocols for osimertinib.

Chemical Structure and Properties
Osimertinib is a member of the aminopyrimidine class of compounds.[4] It is administered as a

mesylate salt.[2]

Table 1: Chemical and Physical Properties of Osimertinib
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Property Value Source

IUPAC Name

N-(2-{--INVALID-LINK--

amino}-4-methoxy-5-{[4-(1-

methyl-1H-indol-3-yl)pyrimidin-

2-yl]amino}phenyl)prop-2-

enamide

[2][4]

Molecular Formula C28H33N7O2 [2][4]

Molecular Weight 499.61 g/mol [2]

CAS Number 1421373-65-0 [4]

SMILES

C=CC(=O)Nc1cc(Nc2nccc(-

c3cn(C)c4ccccc34)n2)c(OC)cc

1N(C)CCN(C)C

[2]

Water Solubility 0.0224 mg/mL (predicted) [1]

logP 4.47 (predicted) [1]

pKa (Strongest Basic) 8.87 (predicted) [1]

pKa (Strongest Acidic) 13.64 (predicted) [1]

Pharmacological Properties
Mechanism of Action
Osimertinib is an irreversible inhibitor of EGFR tyrosine kinase.[5][6] It covalently binds to the

cysteine-797 residue in the ATP-binding site of mutant EGFR.[7] This action blocks the

downstream signaling pathways that are crucial for cancer cell proliferation and survival,

including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[4][7]

A key feature of osimertinib is its high selectivity for mutant forms of EGFR, including the

sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation, while

having a significantly lower affinity for wild-type EGFR.[1][3] This selectivity profile contributes

to its favorable therapeutic window, reducing the toxicities associated with the inhibition of wild-

type EGFR that are often observed with first and second-generation TKIs.[1][4]
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In Vitro Potency
The in vitro potency of osimertinib has been demonstrated in various NSCLC cell lines

harboring different EGFR mutations.

Table 2: In Vitro IC50 Values of Osimertinib against EGFR Variants

EGFR Variant IC50 (nM) Cell Line Source

Exon 19 deletion 12.92 LoVo [5]

L858R/T790M 11.44 LoVo [5]

Wild-Type EGFR 493.8 LoVo [5]

L858R 12 - [6]

L858R/T790M 1 - [6]

Exon 19 deletion (PC-

9)
17 PC-9 [8]

L858R (H3255) 4 H3255 [8]

T790M (PC-9ER) 13 PC-9ER [8]

L858R/T790M

(H1975)
5 H1975 [8]

Pharmacokinetic Properties
Table 3: Pharmacokinetic Parameters of Osimertinib
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Parameter Value Source

Time to Cmax (Tmax) 6 hours (median) [1][2]

Protein Binding 95% [1]

Volume of Distribution (Vd) 918 L [1]

Metabolism
Predominantly by CYP3A4 and

CYP3A5
[1][2]

Active Metabolites AZ7550 and AZ5104 [1]

Elimination Half-life 48 hours [1][2]

Excretion Feces (68%), Urine (14%) [1][2]

Signaling Pathways
Osimertinib targets the EGFR signaling pathway, which is a critical regulator of cell growth,

proliferation, and survival.[9][10] Upon binding of ligands such as EGF, EGFR dimerizes and

undergoes autophosphorylation, activating downstream signaling cascades.[8] In NSCLC with

activating EGFR mutations, this pathway is constitutively active. Osimertinib's inhibition of

EGFR phosphorylation blocks these downstream signals.
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EGFR signaling pathway and the inhibitory action of Osimertinib.
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Mechanisms of Resistance
Despite the efficacy of osimertinib, acquired resistance can develop. The most common on-

target resistance mechanism is the emergence of the C797S mutation in the EGFR kinase

domain, which prevents the covalent binding of osimertinib.[3][6] Off-target resistance

mechanisms can involve the activation of bypass signaling pathways, such as MET

amplification or activation of the RAS-MAPK pathway.[11][12]

Osimertinib Treatment

Tumor Regression

Acquired Resistance

Leads to

On-Target Resistance Off-Target Resistance

EGFR C797S Mutation MET Amplification RAS-MAPK Pathway Activation

Click to download full resolution via product page

Mechanisms of acquired resistance to Osimertinib.

Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
This protocol outlines a general procedure for determining the IC50 value of osimertinib against

EGFR kinase.
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Materials:

Recombinant human EGFR kinase domain (wild-type or mutant)

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

ATP

Osimertinib

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20)

ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

Prepare Serial Dilutions of Osimertinib: Create a series of concentrations of osimertinib in

the kinase assay buffer.

Kinase Reaction: In a 96-well plate, add the EGFR kinase, the kinase substrate, and the

osimertinib dilutions.

Initiate Reaction: Start the kinase reaction by adding ATP to each well. The final

concentration of ATP should be at or near its Km for EGFR.

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Stop Reaction and Detect ADP: Stop the reaction and measure the amount of ADP produced

using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the

osimertinib concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay
This protocol describes the determination of the IC50 of osimertinib in NSCLC cell lines.[4]

Materials:
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NSCLC cell lines (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M)

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

96-well cell culture plates

Osimertinib stock solution (in DMSO)

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

Procedure:

Cell Seeding: Seed the NSCLC cells in 96-well plates at a density of 3,000-5,000 cells per

well and incubate for 24 hours.[4]

Drug Treatment: Treat the cells with serial dilutions of osimertinib for 72 hours.[4]

Viability Assessment: Add the CellTiter-Glo® reagent to each well and measure

luminescence using a plate reader.[4]

Data Analysis: Normalize the luminescence data to the vehicle control (DMSO) and plot cell

viability against the logarithm of the osimertinib concentration. Calculate the IC50 value

using non-linear regression.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Experimental_Use_of_Osimertinib_in_Non_Small_Cell_Lung_Cancer_NSCLC_Models.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Experimental_Use_of_Osimertinib_in_Non_Small_Cell_Lung_Cancer_NSCLC_Models.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Experimental_Use_of_Osimertinib_in_Non_Small_Cell_Lung_Cancer_NSCLC_Models.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Experimental_Use_of_Osimertinib_in_Non_Small_Cell_Lung_Cancer_NSCLC_Models.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Seed NSCLC cells in 96-well plate

Incubate for 24 hours

Treat with serial dilutions of Osimertinib

Incubate for 72 hours

Add CellTiter-Glo® reagent

Measure luminescence

Data Analysis and IC50 Calculation

Click to download full resolution via product page

Workflow for in vitro cell viability assay.

Western Blot for EGFR Phosphorylation
This protocol outlines the steps to assess the effect of osimertinib on the phosphorylation of

EGFR.[13]

Materials:
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NSCLC cell lines

Osimertinib

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Cell Treatment: Treat NSCLC cells with various concentrations of osimertinib for a specified

time (e.g., 2 hours).

Cell Lysis: Lyse the cells and quantify the protein concentration.

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a

PVDF membrane.

Antibody Incubation: Block the membrane and incubate with primary antibodies against

phosphorylated EGFR and total EGFR. A loading control like β-actin should also be used.

Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using a

chemiluminescent substrate.

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated

EGFR.

Conclusion
Osimertinib is a potent and selective third-generation EGFR-TKI that has transformed the

treatment of EGFR-mutated NSCLC. Its unique mechanism of action, which overcomes the

T790M resistance mutation while sparing wild-type EGFR, has led to significant improvements

in patient outcomes. This technical guide provides a foundational understanding of
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osimertinib's chemical and pharmacological properties, along with detailed experimental

protocols to facilitate further research and drug development in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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